(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-propionamide
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Overview
Description
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-propionamide is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrrolidine ring, an amino group, and a benzyl group, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-propionamide typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of (S)-1-benzyl-pyrrolidin-3-yl ester with allyl chloroformate in the presence of methanesulphonic acid and n-heptane under argon atmosphere . This process yields the desired compound with high stereochemical purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-propionamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-propionamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals, where its chiral properties are advantageous.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide: Known for its potent neuroleptic activity.
®-(+)-1-Benzyl-3-pyrrolidinol: Used as a chiral building block in pharmaceutical synthesis.
Uniqueness
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-propionamide is unique due to its specific stereochemistry and the presence of both an amino group and a benzyl group, which confer distinct chemical and biological properties. Its ability to act as a versatile intermediate in various synthetic pathways and its potential therapeutic applications set it apart from similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-3-19(16(20)13(2)17)15-9-10-18(12-15)11-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,17H2,1-2H3/t13-,15?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKGBOYCSMWFEA-CFMCSPIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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